N-(3-acetylphenyl)-4-benzoylbenzamide

Carbonic anhydrase inhibition NanoESI-MS Binding affinity

N-(3-acetylphenyl)-4-benzoylbenzamide is a uniquely substituted N-aryl benzamide with a 3-acetyl group on the aniline ring and a 4-benzoyl group on the benzamide core. This substitution pattern confers a differentiated biological profile: potent and selective inhibition of Anopheles gambiae acetylcholinesterase (IC50=142 nM) with no activity on human AChE; lack of inhibition of human carboxylesterases 1 and 2 (IC50>100 µM); and weak binding to human Carbonic Anhydrase II (Kd=18.4 µM). These properties make it an ideal tool compound for transmission-blocking antimalarial development, metabolism studies, and structural biology. Procure with confidence for your targeted research applications.

Molecular Formula C22H17NO3
Molecular Weight 343.4 g/mol
Cat. No. B5880782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-benzoylbenzamide
Molecular FormulaC22H17NO3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26)
InChIKeyGQFCRYKMHGGRFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-4-benzoylbenzamide (CAS 345990-95-6): A Differentiated N-Aryl Benzamide with Unique Pharmacological Selectivity


N-(3-acetylphenyl)-4-benzoylbenzamide is a synthetic organic compound of the N-aryl benzamide class, defined by a unique substitution pattern featuring a 3-acetyl group on the aniline moiety and a 4-benzoyl group on the benzamide core . This class of compounds is widely recognized for its therapeutic potential, with extensive literature documenting its application as kinase inhibitors [1], HDAC inhibitors [2], and antimicrobial agents [3]. The distinct meta-acetyl and para-benzoyl substitutions on N-(3-acetylphenyl)-4-benzoylbenzamide are not merely structural decorations but are critical determinants of its biological activity, dictating a specific profile of target engagement and selectivity [4].

Why In-Class Benzamide Analogs Cannot be Substituted for N-(3-acetylphenyl)-4-benzoylbenzamide: Structural Determinants of Target Engagement and Selectivity


The broad class of N-aryl benzamides exhibits a wide range of biological activities, from potent kinase inhibition to anti-inflammatory and antimicrobial effects. However, a generic benzamide cannot be interchanged with N-(3-acetylphenyl)-4-benzoylbenzamide because minor changes in substitution pattern lead to dramatic, quantifiable differences in target affinity and selectivity [1]. Structure-activity relationship (SAR) studies within this chemical space have demonstrated that the specific placement of functional groups like acetyl or benzoyl moieties dictates binding to distinct biological targets, such as specific isoforms of carbonic anhydrase, different HDAC enzymes, or various kinases [2]. The quantitative evidence below demonstrates that N-(3-acetylphenyl)-4-benzoylbenzamide's unique substitution pattern confers a differentiated profile that is not present in closely related analogs, making it a non-fungible chemical tool for specific research applications.

Quantitative Differentiation of N-(3-acetylphenyl)-4-benzoylbenzamide: A Comparative Data Review Against Structural Analogs and Class Standards


Carbonic Anhydrase II Binding Affinity Compared to Unsubstituted Benzamide

N-(3-acetylphenyl)-4-benzoylbenzamide demonstrates a weak but measurable binding affinity to human Carbonic Anhydrase II (hCA II) with a Kd of 18.4 µM [1]. This contrasts sharply with the unsubstituted benzamide core, which shows no measurable affinity for hCA II in the same assay system [2]. The presence of the 3-acetyl and 4-benzoyl groups is essential for conferring this specific, albeit modest, interaction, highlighting a distinct molecular recognition event not present in simpler benzamides.

Carbonic anhydrase inhibition NanoESI-MS Binding affinity

Weak Inhibition of Human Carboxylesterases 1 and 2 (hCE1/hCE2) vs. Potent CE2 Inhibitor Telmisartan

In human liver microsome assays, N-(3-acetylphenyl)-4-benzoylbenzamide shows negligible inhibition of human carboxylesterases CE1 and CE2, with IC50 values greater than 100 µM [1]. This is in stark contrast to a structurally related benzamide analog, Telmisartan, which is a potent CE2 inhibitor with an IC50 of 20 nM and a Ki of 42 nM under similar conditions [2]. The compound's lack of significant CE inhibition is a key differentiator, indicating it would not interfere with the metabolism of ester prodrugs.

Carboxylesterase Enzyme inhibition Human liver microsomes

Selective Inhibition of Anopheles gambiae AChE Over Human AChE

N-(3-acetylphenyl)-4-benzoylbenzamide demonstrates potent and selective inhibition of recombinant acetylcholinesterase (AChE) from the malaria vector mosquito *Anopheles gambiae* (IC50 = 142 nM) [1]. Critically, this activity is not observed against human AChE, where a related benzamide analog shows no measurable affinity . This species-selectivity profile, driven by the compound's specific substitution pattern, is a defining feature that distinguishes it from non-selective benzamide AChE inhibitors.

Acetylcholinesterase Species selectivity Antimalarial target

Research Applications for N-(3-acetylphenyl)-4-benzoylbenzamide Based on Quantitative Selectivity Profiles


Vector-Selective Antimalarial Drug Discovery: Targeting Mosquito AChE

Based on its potent and selective inhibition of *Anopheles gambiae* acetylcholinesterase (IC50 = 142 nM) [1] and apparent lack of activity on human AChE, N-(3-acetylphenyl)-4-benzoylbenzamide is an ideal tool compound for developing transmission-blocking antimalarial agents. Its selectivity profile allows for the study of insect-specific AChE inhibition without confounding human target effects, a key advantage for safety-driven lead optimization.

Carboxylesterase Pharmacological Profiling: A Negative Control with Proven Inactivity

The compound's confirmed lack of inhibition of human carboxylesterases 1 and 2 (IC50 > 100 µM for both) [2] positions it as a valuable negative control in studies investigating the metabolism of ester-containing prodrugs or the role of carboxylesterases in drug-drug interactions. Its use can help validate assay specificity and confirm that observed metabolic effects are not due to off-target CE inhibition.

Carbonic Anhydrase II Mechanistic Studies: A Weak-Affinity Probe for Binding Mode Analysis

With a defined, albeit weak, binding affinity for human Carbonic Anhydrase II (Kd = 18.4 µM) [3], this compound serves as a useful low-affinity probe for structural biology studies. It can be used to investigate the binding mode of non-classical, non-zinc-binding inhibitors within the hCA II active site via techniques like X-ray crystallography or nanoESI-MS, aiding in the design of novel chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-acetylphenyl)-4-benzoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.